molecular formula C19H16N2O2S B5039825 2-(methylthio)-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

2-(methylthio)-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No. B5039825
M. Wt: 336.4 g/mol
InChI Key: VHEZXHKCWAOEDL-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of closely related pyridinecarbonitriles involves multi-component reactions, showcasing the versatility and efficiency of such processes in creating complex molecules. For instance, the synthesis and characterization of novel pyridine derivatives have been achieved using various starting materials in one-pot or multi-step reactions, demonstrating the chemical flexibility and synthetic accessibility of pyridinecarbonitriles and their derivatives (Feng, 2011).

Molecular Structure Analysis The molecular structure of related compounds has been extensively studied using X-ray crystallography. These studies reveal detailed insights into the molecular packing, crystal structure, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of these molecules (George et al., 1998).

Chemical Reactions and Properties The chemical reactivity of pyridinecarbonitriles is highlighted by their participation in various reactions, including cyclocondensation, aminomethylation, and reactions with different nucleophiles. These reactions enable the synthesis of a wide range of heterocyclic compounds and derivatives, showcasing the core structure's versatility (Khrustaleva et al., 2014).

Physical Properties Analysis The physical properties of pyridinecarbonitriles, such as stability, crystallinity, and melting points, can be inferred from the detailed synthesis and structural analysis. These properties are essential for practical applications and further chemical modifications (Ganapathy et al., 2015).

Chemical Properties Analysis The chemical properties, including reactivity towards various reagents and conditions, are critical for expanding the utility of pyridinecarbonitriles in synthetic chemistry. Studies have shown that these compounds can undergo a range of reactions, leading to diverse structural motifs and potential applications in various fields (Moustafa & Girgis, 2007).

properties

IUPAC Name

6-methylsulfanyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-24-19-17(12-20)16(11-18(22)21-19)13-6-5-9-15(10-13)23-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEZXHKCWAOEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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